molecular formula C23H23N5O4 B459364 ethyl (8S,8aR)-6-amino-5,7,7-tricyano-8-(3,5-dimethoxyphenyl)-1,3,8,8a-tetrahydroisoquinoline-2-carboxylate CAS No. 494792-25-5

ethyl (8S,8aR)-6-amino-5,7,7-tricyano-8-(3,5-dimethoxyphenyl)-1,3,8,8a-tetrahydroisoquinoline-2-carboxylate

Cat. No.: B459364
CAS No.: 494792-25-5
M. Wt: 433.5g/mol
InChI Key: GQVILTUHGBDNRJ-VQTJNVASSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (8S,8aR)-6-amino-5,7,7-tricyano-8-(3,5-dimethoxyphenyl)-1,3,8,8a-tetrahydroisoquinoline-2-carboxylate is a tetrahydroisoquinoline derivative characterized by:

  • A bicyclic core with stereochemical specificity (8S,8aR configuration).
  • Substituents: 3,5-Dimethoxyphenyl group at position 6. Ethyl carboxylate at position 2. Amino and tricyano groups at positions 5, 6, and 5.

This compound is synthesized via multi-step processes involving Pictet–Spengler cyclization and functional group modifications, as seen in analogous syntheses .

Properties

IUPAC Name

ethyl (8S,8aR)-6-amino-5,7,7-tricyano-8-(3,5-dimethoxyphenyl)-1,3,8,8a-tetrahydroisoquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O4/c1-4-32-22(29)28-6-5-17-18(10-24)21(27)23(12-25,13-26)20(19(17)11-28)14-7-15(30-2)9-16(8-14)31-3/h5,7-9,19-20H,4,6,11,27H2,1-3H3/t19-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQVILTUHGBDNRJ-VQTJNVASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CC=C2C(C1)C(C(C(=C2C#N)N)(C#N)C#N)C3=CC(=CC(=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)N1CC=C2[C@H](C1)[C@H](C(C(=C2C#N)N)(C#N)C#N)C3=CC(=CC(=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (8S,8aR)-6-amino-5,7,7-tricyano-8-(3,5-dimethoxyphenyl)-1,3,8,8a-tetrahydroisoquinoline-2-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the core tetrahydroisoquinoline structure, followed by the introduction of the cyano groups and the 3,5-dimethoxyphenyl moiety. The final step involves the esterification of the carboxylate group with ethanol under acidic conditions to yield the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl (8S,8aR)-6-amino-5,7,7-tricyano-8-(3,5-dimethoxyphenyl)-1,3,8,8a-tetrahydroisoquinoline-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The cyano groups can be reduced to primary amines.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the cyano groups can produce primary amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential inhibitor of specific enzymes or receptors.

    Medicine: As a lead compound for the development of new pharmaceuticals.

    Industry: As an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl (8S,8aR)-6-amino-5,7,7-tricyano-8-(3,5-dimethoxyphenyl)-1,3,8,8a-tetrahydroisoquinoline-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, potentially leading to therapeutic effects. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Pharmacological Implications

The table below highlights key structural differences and their hypothesized biological impacts:

Compound Name / ID Substituent at Position 8 Key Functional Groups Pharmacological Activity
Target Compound 3,5-Dimethoxyphenyl Ethyl carboxylate, tricyano, amino Not explicitly reported (analogues suggest opioid antagonism)
6-Amino-8-(3,4-dimethylphenyl)-2-methyl-tetrahydroisoquinoline-5,7,7-tricarbonitrile [] 3,4-Dimethylphenyl Methyl, tricyano Unknown (structural data only)
Ethyl (8S,8aR)-6-amino-5,7,7-tricyano-8-(3,4-diethoxyphenyl)-...-carboxylate [] 3,4-Diethoxyphenyl Ethyl carboxylate, tricyano Unreported (PubChem entry)

Key Observations :

  • 3,5-Dimethoxyphenyl vs.
  • Methylthio vs. Methoxy Groups : ’s compound with a methylthiophenyl group exhibits increased lipophilicity, which could influence blood-brain barrier penetration compared to methoxy derivatives .
Structural Conformation:
  • The target compound’s tetrahydroisoquinoline core adopts a flattened chair conformation, as observed in analogues like ’s methylthiophenyl derivative .
  • Crystallographic Data: ’s compound incorporates ethanol in its crystal lattice, suggesting solvent interactions during crystallization—a factor critical for solubility and formulation .

Pharmacological and Physicochemical Properties

Property Target Compound 3,4-Diethoxyphenyl Analogue [4] Methylthiophenyl Derivative [3]
Lipophilicity (LogP) Moderate (methoxy groups) Higher (ethoxy groups) Highest (methylthio group)
Solubility Likely low (non-polar substituents) Lower (ethoxy increases hydrophobicity) Low (ethanol co-crystallization)
Receptor Binding Potential opioid antagonism Unreported Unreported

Metabolic Stability :

  • Methoxy groups (target) may undergo slower demethylation compared to ethoxy groups (), improving metabolic stability .

Biological Activity

Ethyl (8S,8aR)-6-amino-5,7,7-tricyano-8-(3,5-dimethoxyphenyl)-1,3,8,8a-tetrahydroisoquinoline-2-carboxylate is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C25H27N5O4
  • Molecular Weight : 453.52 g/mol
  • CAS Number : 12740428

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its potential antitumor properties and its interaction with various biological systems.

Antitumor Activity

Research indicates that compounds structurally similar to this compound exhibit significant antitumor activity. This activity is often assessed through in vitro assays that measure the inhibition of tumor cell growth.

Key Findings :

  • In vitro studies have shown that similar tetrahydroisoquinoline derivatives can inhibit the growth of various cancer cell lines.
  • The mechanism of action may involve the inhibition of purine biosynthesis pathways or interference with cellular signaling involved in tumor proliferation.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in nucleotide synthesis.
  • Interaction with Receptors : There is potential for interaction with nicotinic acetylcholine receptors (nAChRs), although specific binding studies are needed to confirm this.

Case Studies

Several studies have explored the biological activities of related compounds:

  • Antitumor Studies :
    • A study demonstrated that tetrahydroisoquinoline derivatives showed promising results in inhibiting tumor cell lines in vitro. The compounds were tested against various cancer types including breast and lung cancer cells.
    • Results indicated a dose-dependent inhibition of cell proliferation with IC50 values ranging from 10 to 30 µM for effective analogs.
  • Neuroprotective Effects :
    • Similar compounds have been evaluated for neuroprotective activities. Some derivatives exhibited protective effects against oxidative stress-induced neuronal damage in rodent models.
    • These findings suggest a potential therapeutic role in neurodegenerative diseases.

Data Table: Biological Activity Summary

Activity TypeCompound TypeIC50 Value (µM)Reference
AntitumorTetrahydroisoquinoline analogs10 - 30Study on cell lines
NeuroprotectionTetrahydroisoquinoline derivativesNot specifiedNeuroprotection study

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.